

Spectroscopic Data of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1445426

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Introduction

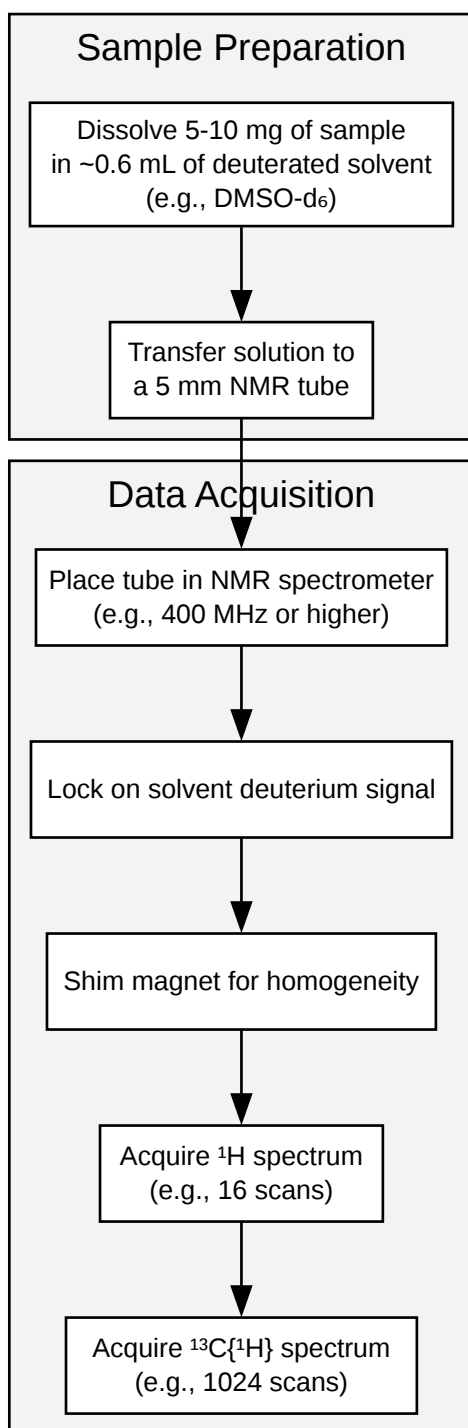
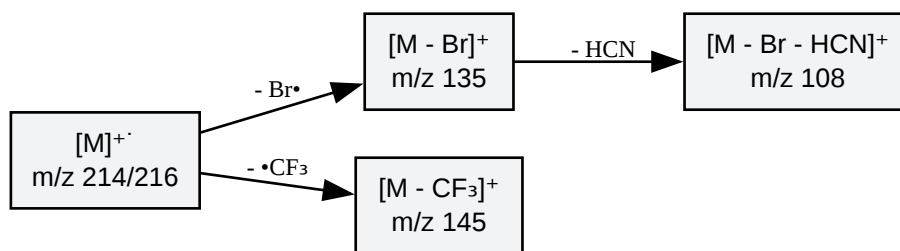
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a halogenated, trifluoromethyl-substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural motifs—a pyrazole core, a bromine atom, and a trifluoromethyl group—confer specific physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of parent molecules. An unambiguous structural confirmation is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Bromo-5-(trifluoromethyl)-1H-pyrazole**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its interpretation.

Chemical Structure and Properties:

- Molecular Formula: $C_4H_2BrF_3N_2$
- Molecular Weight: 214.97 g/mol [\[1\]](#)[\[2\]](#)

- CAS Number: 93608-11-8, 19968-16-2
- Physical Form: Solid[2]



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References

- 1. rsc.org [rsc.org]
- 2. 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]
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